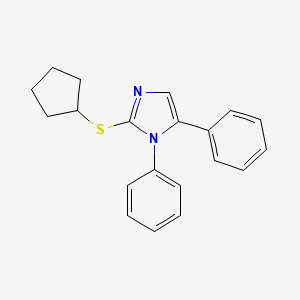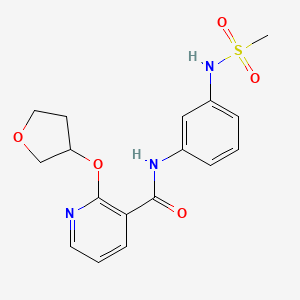![molecular formula C22H19ClN8O B2382769 2-(4-{[1-(2-氯苯基)-5-吡啶-2-基-1H-1,2,3-三唑-4-基]羰基}哌嗪-1-基)嘧啶 CAS No. 1396686-54-6](/img/structure/B2382769.png)
2-(4-{[1-(2-氯苯基)-5-吡啶-2-基-1H-1,2,3-三唑-4-基]羰基}哌嗪-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine is a highly specialized organic compound. It is recognized for its complex structure comprising a chlorophenyl group, a pyridinyl group, a triazole ring, a piperazine ring, and a pyrimidine ring. This intricate structure confers unique chemical and biological properties to the compound, making it of considerable interest in scientific research and industrial applications.
科学研究应用
2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine has diverse scientific research applications due to its unique structure and properties:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in various disease models, including its role as an inhibitor of specific enzymes or receptors.
Industry: Applied in the development of new materials or as a precursor in the synthesis of complex chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. Starting with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne, this method ensures the incorporation of the 2-chlorophenyl and pyridinyl groups into the triazole framework.
Following this, the piperazine ring is introduced through nucleophilic substitution reactions, where piperazine reacts with a suitable halogenated precursor containing the triazole core. The final step incorporates the pyrimidine ring through further nucleophilic substitution or palladium-catalyzed cross-coupling reactions to complete the complex structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing each reaction step to maximize yield and purity while minimizing the use of expensive or hazardous reagents. Common methods include batch processing and flow chemistry techniques to scale up reactions efficiently and safely. Automation and process control play a critical role in ensuring consistent product quality in large-scale production.
化学反应分析
Types of Reactions
2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxo-derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and binding affinity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, allowing for further derivatization and customization of the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenated solvents and catalysts such as palladium or copper are employed to facilitate substitution reactions.
Major Products
The primary products from these reactions depend on the conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution can introduce various substituents to the aromatic rings, triazole, or pyrimidine moieties.
作用机制
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole ring often confers high binding affinity to metal ions or active sites in proteins, leading to inhibition or modulation of biological pathways. The chlorophenyl and pyridinyl groups enhance lipophilicity, promoting membrane permeability and bioavailability.
相似化合物的比较
Compared to similar compounds, 2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine stands out due to its unique triazole-based core, which is less common in related structures. Similar compounds might include other triazole derivatives or molecules containing piperazine and pyrimidine rings, such as:
1-(2-Chlorophenyl)-4-(pyridin-2-yl)-1H-1,2,3-triazole
2-(4-Piperazin-1-yl)pyrimidine derivatives
Pyridin-2-yl-1H-1,2,3-triazole-based compounds
These comparisons highlight the unique features of the target compound, including specific binding affinities, synthetic routes, and diverse applications.
That's a deep dive into our featured compound! Got any more curiosities you'd like to explore?
属性
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN8O/c23-16-6-1-2-8-18(16)31-20(17-7-3-4-9-24-17)19(27-28-31)21(32)29-12-14-30(15-13-29)22-25-10-5-11-26-22/h1-11H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGCVLLGLZHLKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2382690.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)
![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride](/img/structure/B2382694.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2382696.png)

![6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2382699.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2382701.png)


![[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile](/img/structure/B2382707.png)
